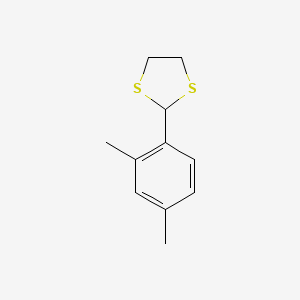
1,3-Dithiolane, 2-(2,4-xylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-(2,4-xylyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The 2-(2,4-xylyl) substitution indicates the presence of a 2,4-dimethylphenyl group attached to the second carbon of the dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . For the specific synthesis of 1,3-Dithiolane, 2-(2,4-xylyl)-, the starting material would be 2,4-dimethylbenzaldehyde. The reaction typically involves the following steps:
Formation of the Thioacetal: The aldehyde (2,4-dimethylbenzaldehyde) reacts with 1,2-ethanedithiol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the thioacetal.
Cyclization: The thioacetal undergoes cyclization to form the 1,3-dithiolane ring.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as perchloric acid adsorbed on silica gel have been found to be highly efficient and reusable for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolane, 2-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: Oxidation of 1,3-dithiolanes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert 1,3-dithiolanes back to the parent carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butyllithium, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent carbonyl compounds.
Substitution: Organolithium intermediates, various substituted products.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-(2,4-xylyl)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2-(2,4-xylyl)- involves its ability to form stable complexes with various molecular targets. The sulfur atoms in the dithiolane ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms adjacent to each other.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties.
Uniqueness
1,3-Dithiolane, 2-(2,4-xylyl)- is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and stability, making it distinct from other 1,3-dithiolanes and related compounds .
Eigenschaften
CAS-Nummer |
83521-73-7 |
|---|---|
Molekularformel |
C11H14S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
TYVFJOFGAWUPTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2SCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


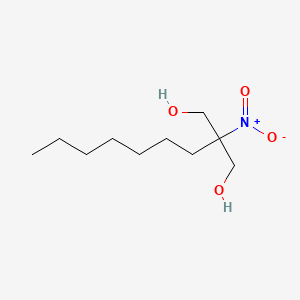

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
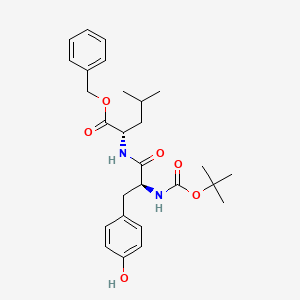

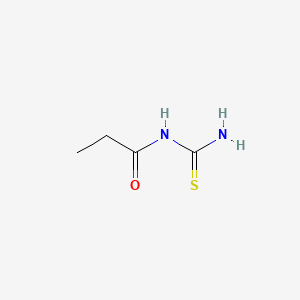

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
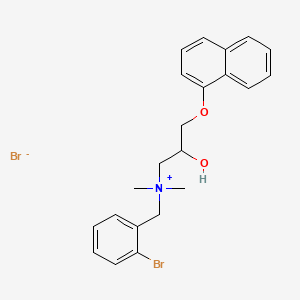


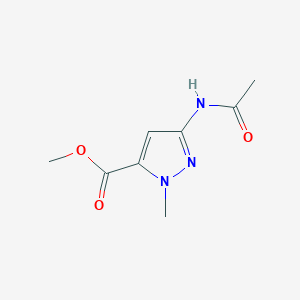
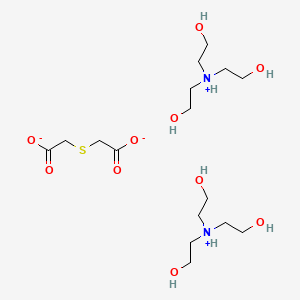
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
